molecular formula C13H16BrNO B1446095 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1704065-14-4

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B1446095
M. Wt: 282.18 g/mol
InChI Key: BSULXVYTMHYOQQ-UHFFFAOYSA-N
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Description

The compound “3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one” belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl compound with a pyrrolidin-1-ylpropan-1-one derivative. The exact method would depend on the specific reactivity of the starting materials and the desired conditions for the reaction.



Molecular Structure Analysis

The molecular structure of this compound would consist of a bromophenyl group attached to the first carbon of a propanone group, with a pyrrolidine group attached to the second carbon of the propanone.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be substituted with other groups in a nucleophilic substitution reaction. The carbonyl group could be reduced to an alcohol or further reacted to form other functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility in various solvents would depend on the specific functional groups present in the molecule.


Scientific Research Applications

Hydrogen-Bonding Patterns

Compounds closely related to 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one exhibit specific hydrogen-bonding patterns. These include bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Additional weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O interactions further stabilize the crystal structures (Balderson et al., 2007).

Conformational Analysis

Research indicates significant non-planarity in solution for compounds similar to 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. Crystal structure studies of related compounds show a substantial dihedral angle between phenyl and five-membered rings, indicating unique conformational properties (Fujiwara et al., 1977).

Antibacterial Applications

Certain pyridine chalcones, structurally related to 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, have been synthesized and demonstrated strong antibacterial activity against common bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Jasril et al., 2013).

Synthesis and Pharmacological Characterization

Synthesis of 1-substituted pyrrolidin-2-one derivatives, which include structures related to 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, showed significant antiarrhythmic and antihypertensive effects. These effects may be related to their alpha-adrenolytic properties, highlighting potential therapeutic applications (Malawska et al., 2002).

Analytical Characterization

Analytical characterization of compounds structurally related to 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one involves techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS), gas chromatography-orbitrap mass spectrometry (GC-Orbitrap-MS), and nuclear magnetic resonance spectroscopy (NMR). These methods assist in accurate structure elucidation and are crucial for forensic laboratories (Liu et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, including the use of personal protective equipment.


Future Directions

Future research on this compound could involve further studies to determine its potential biological activity, as well as exploration of its chemical reactivity to develop new synthetic methods.


Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, please refer to scientific literature or conduct laboratory experiments under the guidance of a qualified professional.


properties

IUPAC Name

3-(2-bromophenyl)-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-12-6-2-1-5-11(12)7-8-13(16)15-9-3-4-10-15/h1-2,5-6H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSULXVYTMHYOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229186
Record name 1-Propanone, 3-(2-bromophenyl)-1-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

CAS RN

1704065-14-4
Record name 1-Propanone, 3-(2-bromophenyl)-1-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(2-bromophenyl)-1-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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